

Synthesis Protocol for 5-Bromo-1-methyl-1H-1,2,4-triazole

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Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-1,2,4-triazole

Cat. No.: B098118

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Introduction

5-Bromo-1-methyl-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its versatile chemical scaffold. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of **5-Bromo-1-methyl-1H-1,2,4-triazole**, intended for researchers and scientists in the field of organic synthesis and drug discovery. The outlined procedure is a two-step synthesis commencing from commercially available 1H-1,2,4-triazole.

Overall Reaction Scheme

The synthesis of **5-Bromo-1-methyl-1H-1,2,4-triazole** is achieved in two sequential steps:

- N-Methylation: 1H-1,2,4-triazole is methylated to yield 1-methyl-1H-1,2,4-triazole.
- Bromination: The resulting 1-methyl-1H-1,2,4-triazole is then brominated at the 5-position to afford the final product.

A patent describes a method for the synthesis of 5-bromo-1-methyl-1H-[1][2][3]triazole from 1-methyl-1,2,4-triazole using n-butyllithium and dibromomethane.[1]

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole

This procedure involves the N-methylation of 1H-1,2,4-triazole.

Materials:

- 1H-1,2,4-triazole
- Potassium hydroxide (KOH)
- Chloromethane (or methyl iodide)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Standard glassware for workup and purification

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 1,2,4-triazole and potassium hydroxide is prepared in ethanol.^[1]
- Chloromethane is slowly added to the stirred mixture.^[1]
- The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated to yield crude 1-methyl-1H-1,2,4-triazole, which can be further purified by distillation or chromatography if necessary.

Step 2: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole

This step involves the bromination of 1-methyl-1H-1,2,4-triazole.

Materials:

- 1-methyl-1H-1,2,4-triazole
- Tetrahydrofuran (THF), anhydrous
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- n-Butyllithium (n-BuLi) in hexanes
- Dibromomethane
- Round-bottom flask
- Syringes
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard glassware for workup and purification

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methyl-1,2,4-triazole in anhydrous tetrahydrofuran and TMEDA.^[1]
- Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

- Slowly add n-butyllithium solution via syringe to the cooled mixture while stirring.
- After the addition is complete, allow the mixture to stir at low temperature for a specified time to ensure complete lithiation.
- Slowly add dibromomethane to the reaction mixture.^[1]
- Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude **5-Bromo-1-methyl-1H-1,2,4-triazole**.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Data Presentation

Table 1: Summary of Reactants and Products

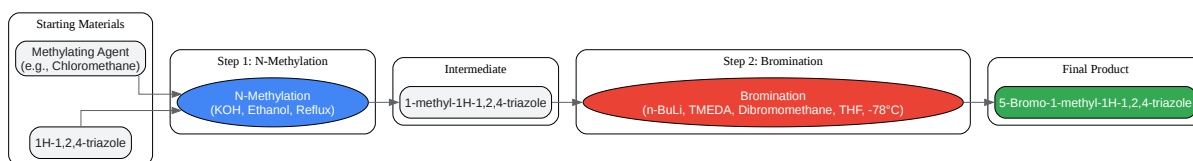
Compound Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Role
1H-1,2,4-triazole	1H-1,2,4-triazole	C ₂ H ₃ N ₃	69.07	Starting Material
1-methyl-1H-1,2,4-triazole	1-methyl-1H-1,2,4-triazole	C ₃ H ₅ N ₃	83.09	Intermediate
5-Bromo-1-methyl-1H-1,2,4-triazole	5-bromo-1-methyl-1H-1,2,4-triazole	C ₃ H ₄ BrN ₃	161.99	Final Product

Table 2: Physicochemical and Spectroscopic Data

Compound	Appearance	Melting Point (°C)	Boiling Point (°C)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
1-methyl-1H-1,2,4-triazole	Colorless liquid/solid	38-42	177-179	~3.8 (s, 3H), ~7.9 (s, 1H), ~8.3 (s, 1H)	~35.0, ~145.0, ~152.0
5-Bromo-1-methyl-1H-1,2,4-triazole	Solid	Not specified	Not specified	~3.7 (s, 3H), ~7.9 (s, 1H)	~34.0, ~130.0, ~148.0

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The provided values are based on typical shifts for similar structures.

Mandatory Visualization



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Caption: Synthetic workflow for **5-Bromo-1-methyl-1H-1,2,4-triazole**.

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